5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole
Description
Properties
Molecular Formula |
C17H10F2N4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[2,5-bis(4-fluorophenyl)thiophen-3-yl]-2H-tetrazole |
InChI |
InChI=1S/C17H10F2N4S/c18-12-5-1-10(2-6-12)15-9-14(17-20-22-23-21-17)16(24-15)11-3-7-13(19)8-4-11/h1-9H,(H,20,21,22,23) |
InChI Key |
BRRVEVGTVZJWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)F)C4=NNN=N4)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Substitution
The 2,5-bis(4-fluorophenyl)thiophene scaffold is typically constructed via sequential Suzuki-Miyaura couplings. A representative protocol involves:
Starting material : 3-Bromo-2,5-diiodothiophene
Reagents :
Mechanistic considerations :
-
Oxidative addition of Pd⁰ to the C–I bond.
-
Transmetalation with boronic acid.
-
Reductive elimination to form C–C bond.
Yield optimization :
Direct C–H Functionalization Approaches
Recent advances in C–H activation provide alternative routes:
Catalytic system :
-
Pd(OAc)₂ (5 mol%)
-
2,2'-Bipyridine ligand
-
Ag₂CO₃ oxidant
-
DMF at 120°C
This method achieves direct arylation of thiophene derivatives with 4-fluorobromobenzene, though yields remain moderate (55–68%) compared to traditional cross-coupling.
Tetrazole Ring Installation
[3+2] Cycloaddition of Nitriles
The most direct route involves converting a 3-cyano-thiophene intermediate via Huisgen cycloaddition:
-
Substrate : 3-Cyano-2,5-bis(4-fluorophenyl)thiophene
-
Reagents :
-
NaN₃ (3.0 equiv)
-
ZnBr₂ (20 mol%)
-
DMF/H₂O (3:1)
-
-
Conditions : Microwave irradiation, 150°C, 20 min
Key advantages :
-
Atom economy : No protecting groups required.
-
Scalability : Demonstrated up to 50 mmol scale with 78–82% isolated yields.
Limitations :
-
Requires strict moisture control to prevent hydrolysis.
-
Limited functional group tolerance for electron-deficient nitriles.
Palladium-Catalyzed Cross-Coupling
For pre-formed tetrazole moieties, Suzuki coupling offers an alternative approach:
-
Electrophilic partner : 5-Bromo-1H-tetrazole (benzyl-protected)
-
Nucleophilic partner : 3-Thienylboronic acid derivative
-
Catalytic system :
-
XPhos Pd G3 (3 mol%)
-
Cs₂CO₃ base
-
Toluene/H₂O (5:1), 100°C, 4 h
-
Post-coupling processing :
-
Hydrogenolysis (H₂, Pd/C) removes benzyl protection.
-
Acidic workup (2M HCl) isolates tetrazole free acid.
Yield comparison :
Advanced Functionalization Strategies
Flow Chemistry Approaches
Continuous flow systems enhance reaction control for sensitive intermediates:
Tetrazole formation module :
-
Residence time: 8 min
-
Temperature: 160°C
-
Pressure: 12 bar
Benefits :
Photocatalytic Methods
Visible-light-mediated protocols improve selectivity:
System components :
-
Ru(bpy)₃Cl₂ photocatalyst
-
DIPEA as sacrificial reductant
-
Blue LEDs (450 nm)
Applicability :
-
Enables late-stage functionalization of thienyltetrazoles.
-
Tolerates electron-rich aryl groups better than thermal methods.
Characterization and Analytical Data
Critical spectroscopic signatures for the target compound:
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, tetrazole NH)
-
δ 7.89–7.82 (m, 4H, o-F-Ar)
-
δ 7.45–7.38 (m, 4H, m-F-Ar)
-
δ 7.12 (s, 1H, thiophene H)
¹³C NMR (101 MHz, DMSO-d₆) :
-
δ 162.1 (C-F, J = 245 Hz)
-
δ 144.3 (tetrazole C)
-
δ 135.8, 132.4 (thiophene C)
HRMS (ESI+) :
-
Calcd for C₁₇H₁₀F₂N₄S [M+H]⁺: 352.0593
-
Found: 352.0589
Industrial-Scale Considerations
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| 4-Fluorophenylboronic acid | 120 | 105 |
| Pd catalysts | 980 | 720 |
| Azide reagents | 65 | 58 |
Key findings :
-
Flow chemistry reduces Pd consumption by 27% through efficient catalyst recycling.
-
Microwave-assisted steps lower energy costs by 40% compared to conventional heating.
Emerging Methodologies
Biocatalytic Approaches
Recent developments employ nitrate reductase enzymes for azide generation:
Advantages :
-
Ambient temperature operation.
-
99.9% reduction in heavy metal waste.
Current limitations :
Chemical Reactions Analysis
Types of Reactions
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
Biological Activities
Research indicates that tetrazole derivatives exhibit a broad spectrum of biological activities. Notably, 5-[2,5-bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole has shown promise in the following areas:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies suggest potential efficacy against specific cancer cell lines.
- Enzyme Inhibition : Binding affinity studies indicate interactions with key enzymes involved in metabolic pathways.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Fluorophenyl)-1H-tetrazole | One fluorophenyl group | Antimicrobial |
| 5-(4-Fluorophenyl)-1H-tetrazole | One fluorophenyl group | Anticancer |
| This compound | Two fluorophenyl groups + thienyl | Enhanced antimicrobial and anticancer properties |
Pharmaceutical Applications
The unique properties of this compound position it as a candidate for various pharmaceutical applications:
- Drug Development : Its ability to interact with biological targets makes it a potential lead compound for developing new therapeutic agents.
- Formulation Chemistry : The compound's lipophilicity may enhance drug formulation strategies to improve bioavailability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the anticancer properties of the compound. Results demonstrated that it effectively inhibited cell proliferation in breast and prostate cancer models, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound affects pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Isostructural Halogen Derivatives
Compounds 4 (4-chlorophenyl) and 5 (4-bromophenyl) in and are isostructural to the target compound but differ in halogen substitution. Key observations:
- Crystal Packing : Both 4 and 5 exhibit similar molecular conformations but adjust crystal packing to accommodate halogen size (Cl vs. Br). The target compound’s 4-fluorophenyl groups, being smaller and more electronegative, likely promote tighter packing via C–F···H interactions, enhancing thermal stability .
Tetrazole Derivatives with Varied Substituents
lists tetrazole analogs with substituents like methoxy, chloro, and ethoxy groups. For example:
- 4i (3-fluoro-4-methoxyphenyl): Melting point = 171–172°C.
- 4h (3,4,5-trimethoxyphenyl): Melting point = 135–136°C. The target compound’s bis(4-fluorophenyl) groups may increase rigidity, leading to higher melting points than alkyl-substituted analogs but lower than heavily hydrogen-bonded derivatives like di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) .
Antiviral Activity
- RSV Inhibition : In , fluorophenyl (4i) and thienyl (4k) derivatives showed anti-RSV activity (EC₅₀ in low µM range) without cytotoxicity (CC₅₀ > 50 µM). The target compound’s dual fluorophenyl-thienyl structure may enhance binding affinity to viral targets, though specific EC₅₀ data are needed for direct comparison .
- Cytotoxicity Trends: Derivatives with methoxy or chloro groups (e.g., 4a–4e in ) exhibited high cytotoxicity, whereas fluorinated analogs (4i, 4k) were non-toxic. This suggests fluorine substitution mitigates cellular toxicity, a critical advantage for therapeutic use .
Thermal and Chemical Stability
- Thermal Decomposition: The target compound’s stability is likely intermediate between non-fluorinated tetrazoles and highly hydrogen-bonded systems. For instance, di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) benefits from extensive H-bonding, while the target compound’s fluorophenyl groups may stabilize via π-π stacking and dipole interactions .
- Synthetic Feasibility : Yields for analogous tetrazoles in range from 49% to 56%. Introducing two fluorophenyl groups may lower yields due to steric hindrance, though fluorine’s directing effects in aromatic substitution could offset this .
Key Data Tables
Table 2: Physical Properties of Tetrazole Analogs
Biological Activity
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is a novel compound belonging to the class of tetrazoles, characterized by its unique structural features, including two para-fluorophenyl groups and a thienyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Formula:
- IUPAC Name: 5-(2,5-bis(4-fluorophenyl)thiophen-3-yl)-1H-tetrazole
- Molecular Formula: C17H10F2N4S
- Molecular Weight: 340.35 g/mol
- CAS Number: 908849-28-5
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction to form the thienyl intermediate followed by the introduction of the tetrazole group through a reaction with sodium azide in the presence of a copper catalyst.
Biological Activity Overview
Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation. For example, studies on structurally similar compounds have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest .
- Binding Affinity: Interaction studies reveal that this compound can bind effectively to various receptors and enzymes, modulating their activity and affecting downstream signaling pathways related to cell growth and inflammation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar tetrazole compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Fluorophenyl)-1H-tetrazole | One fluorophenyl group | Antimicrobial activity |
| 5-(4-Fluorophenyl)-1H-tetrazole | One fluorophenyl group | Anticancer properties |
| 1-Benzyloxy-5-phenyltetrazole | Benzyloxy group | Active against prostate cancer cells |
| 5-(3-Fluorophenyl)-1H-tetrazole | One fluorophenyl group | Antimicrobial activity |
The unique aspect of this compound lies in its dual para-fluorophenyl substituents and thienyl incorporation, which may enhance its lipophilicity and biological interactions compared to simpler derivatives.
Case Studies
Q & A
Q. Q1. What are the optimized synthetic routes for 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic reactions. A validated method includes:
- Step 1 : Condensation of 2,5-bis(4-fluorophenyl)thiophene-3-carbaldehyde with hydrazoic acid under acidic conditions to form the tetrazole ring.
- Step 2 : Cyclization using PEG-400 as a green solvent with catalytic Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour .
- Purification : Thin-layer chromatography (TLC) monitors progress, followed by recrystallization in aqueous acetic acid to achieve >90% purity .
Key variables : Solvent polarity (ethanol/PEG-400), temperature (70–80°C), and catalyst loading (10 wt%) critically affect yield. Lower temperatures (<60°C) result in incomplete cyclization, while higher catalyst concentrations promote side reactions .
Advanced Structural Analysis
Q. Q2. How are crystallographic and spectroscopic techniques applied to resolve the electronic and geometric structure of this compound?
Methodology :
- X-ray crystallography : Single-crystal studies reveal dihedral angles between the tetrazole ring and fluorophenyl groups (e.g., 72.15° for analogous pyrazole derivatives) .
- Spectroscopy :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray diffraction | Dihedral angles: 72.15° (fluorophenyl) | |
| ¹H NMR | δ 7.5 ppm (thienyl protons) | |
| IR | 1610 cm⁻¹ (C=N stretch) |
Biological Activity Profiling
Q. Q3. What in vitro assays are recommended to evaluate enzyme inhibition and cytotoxicity for this compound?
Experimental design :
- Enzyme inhibition : Use fluorometric assays (e.g., acetylcholinesterase or COX-2) with varying inhibitor concentrations (1–100 µM) and measure IC₅₀ values via kinetic fluorescence .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 24–72 hr exposure; EC₅₀ values <10 µM indicate potent activity .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) to exclude false positives .
Advanced Reactivity and Substituent Effects
Q. Q4. How do electron-withdrawing substituents (e.g., 4-fluorophenyl) modulate reactivity in nucleophilic aromatic substitution?
Mechanistic insights :
- The 4-fluorophenyl groups decrease electron density at the thienyl core, enhancing susceptibility to nucleophilic attack at the C-3 position .
- Hammett studies : σₚ values for -F (+0.06) correlate with accelerated SNAr kinetics (k = 0.45 min⁻¹ in DMSO) compared to non-fluorinated analogs (k = 0.12 min⁻¹) .
Computational validation : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) show a 15% reduction in LUMO energy for fluorinated derivatives, aligning with experimental reactivity trends .
Resolving Data Contradictions
Q. Q5. How can conflicting reports on biological activity be reconciled?
Methodological checklist :
Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell line).
Purity verification : Use HPLC-MS to confirm compound integrity; impurities >5% skew results .
Meta-analysis : Pool data from ≥3 independent studies (e.g., RevMan software) to identify outliers .
Case study : A 2024 review resolved discrepancies in COX-2 inhibition data (IC₅₀ = 2–15 µM) by excluding studies with unverified purity .
Computational Modeling
Q. Q6. Which computational strategies predict binding modes and pharmacokinetic properties?
Approach :
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) to estimate binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .
- ADMET prediction (SwissADME) : LogP ≈ 3.2 (optimal), but high topological polar surface area (TPSA = 95 Ų) may limit blood-brain barrier penetration .
Stability and Degradation
Q. Q7. What accelerated stability testing protocols are recommended for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
